AZD1208 is a small molecule classified as a pan-Pim kinase inhibitor. [ [], [], [], [] ] This means it effectively inhibits all three isoforms of the Pim kinase family: Pim-1, Pim-2, and Pim-3. [ [], [], [], [], [], [] ] These kinases are implicated in various cellular processes such as cell growth, proliferation, survival, and differentiation. [ [], [], [] ] As such, AZD1208 is a valuable tool in scientific research, particularly in oncology, where it is used to investigate the role of Pim kinases in tumorigenesis and to explore their potential as therapeutic targets. [ [], [], [], [], [], [], [], [], [] ]
Mechanism of Action
AZD1208 functions as a potent ATP-competitive inhibitor of Pim kinases. [ [], [], [] ] It binds to the ATP-binding site of these kinases, effectively blocking ATP binding and thereby inhibiting their kinase activity. [ [], [] ] This inhibition disrupts downstream signaling pathways crucial for cell proliferation, survival, and other cellular processes regulated by Pim kinases. [ [], [], [], [], [], [] ] Notably, AZD1208 demonstrates a higher affinity for Pim-1 compared to Pim-2, suggesting a potential for differential isoform-specific effects. [ [] ]
Applications
Acute myeloid leukemia (AML): Extensive research focuses on AZD1208's efficacy against AML, particularly in cases with FLT3-ITD mutations. [ [], [], [], [], [], [], [], [], [], [] ] Studies show it inhibits proliferation, induces apoptosis, and enhances the efficacy of other chemotherapeutic agents, suggesting its potential as a combination therapy. [ [], [], [], [], [], [] ]
Multiple myeloma: AZD1208 demonstrates anti-tumor activity in multiple myeloma models by inhibiting proliferation, inducing apoptosis, and overcoming microenvironmental resistance. [ [], [], [] ]
Prostate cancer: Research highlights the potential of AZD1208 in prostate cancer, particularly MYC-driven and castration-resistant subtypes. [ [], [], [] ] It effectively suppresses tumor growth and shows promise in combination with radiation therapy. [ [] ]
Other cancers: AZD1208's efficacy is also explored in gastric cancer, [ [], [] ] liposarcoma, [ [], [] ] and hepatoblastoma, [ [], [] ] demonstrating its potential as a therapeutic agent across a range of malignancies.
Investigating Pim kinase biology: Beyond its direct anti-cancer effects, AZD1208 serves as a valuable tool for dissecting the biological roles of Pim kinases in various cellular processes, including mRNA splicing, [ [] ] adipogenesis, [ [] ] and cell signaling pathways. [ [], [], [] ]
Related Compounds
Quizartinib (AC220)
Compound Description: Quizartinib is a potent and selective inhibitor of the fms-like tyrosine kinase 3 (FLT3) receptor tyrosine kinase. [] It is clinically active against FLT3-ITD mutations, a common driver mutation in acute myeloid leukemia (AML). [, ]
Relevance: Quizartinib is frequently investigated in combination with AZD1208. [, ] Studies demonstrate synergistic cytotoxicity when these two inhibitors are used concurrently in AML cells harboring FLT3-ITD mutations. [, ] This synergy arises from enhanced apoptosis induction, driven by a decrease in the anti-apoptotic protein Mcl-1 through increased proteasomal degradation. [] Notably, this effect is specific to FLT3-ITD AML cells and absent in cells with wild-type FLT3. [, ]
Sorafenib
Compound Description: Sorafenib is a multi-kinase inhibitor with activity against FLT3, among other targets. [] It is used clinically in the treatment of AML. []
Relevance: Similar to Quizartinib, Sorafenib exhibits synergistic cytotoxicity with AZD1208 in AML cells with FLT3-ITD mutations. [] This combination leads to enhanced apoptosis, partly mediated by the downregulation of anti-apoptotic proteins Mcl-1 and Bcl-xL. []
Crenolanib
Compound Description: Crenolanib is a type I tyrosine kinase inhibitor targeting FLT3, with demonstrated efficacy against FLT3-ITD mutations. [] It is utilized clinically for AML treatment. []
Relevance: Crenolanib, like Quizartinib and Sorafenib, demonstrates synergistic anti-proliferative effects when combined with AZD1208 in AML cells harboring FLT3-ITD mutations. [] This combination results in enhanced apoptosis induction, contributing to its therapeutic benefit. []
17-AAG (Tanespimycin)
Compound Description: 17-AAG is an inhibitor of heat shock protein 90 (HSP90), a chaperone protein responsible for the stability and function of various client proteins, including Akt and Pim-1. [] It binds to the ATP-binding pocket of HSP90, promoting the degradation of its client proteins. []
Relevance: Combining 17-AAG with AZD1208 demonstrated additive or greater than additive cell death in chronic lymphocytic leukemia (CLL) cells. [] This suggests a potential benefit of targeting both HSP90 and Pim kinases in CLL, potentially through the Akt and 4E-BP1 pathways. []
AG490
Compound Description: AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). []
Relevance: While AG490 itself is not structurally related to AZD1208, it is used to elucidate the mechanism of AZD1208 in liposarcoma cells. [] Both AG490 and AZD1208 independently reduced cell survival in these cells, suggesting that both JAK2/STAT3 and Pim kinases are involved in promoting cell survival. []
GDC-0941
Compound Description: GDC-0941 is a pan-phosphatidylinositol 3-kinase (PI3K) inhibitor. [] It is known to be less potent than dual PIM/PI3-K inhibitors. []
Relevance: GDC-0941 was used as a comparator to assess the efficacy of IBL-202, a dual PIM/PI3-K inhibitor, in multiple myeloma (MM). [] Results demonstrated that IBL-202 was significantly more potent at inducing apoptosis in MM cell lines compared to GDC-0941. []
pPIMi
Compound Description: pPIMi is a pan-Pim kinase inhibitor with reported lower potency compared to dual PIM/PI3-K inhibitors in MM. []
Relevance: Similar to GDC-0941, pPIMi was used as a comparator to evaluate the efficacy of the dual PIM/PI3-K inhibitor IBL-202 in MM. [] IBL-202 showed significantly greater potency in inducing apoptosis in MM cell lines compared to pPIMi. []
LGB321
Compound Description: LGB321 is a pan-Pim kinase inhibitor that, unlike JP-11646, increases PIM2 protein expression in human acute myeloid leukemia (AML) cells after treatment. []
Relevance: LGB321 was used alongside AZD1208 as a comparator to JP-11646, another pan-Pim inhibitor, in AML cell lines. [] JP-11646 demonstrated greater potency than both LGB321 and AZD1208 in inhibiting AML cell proliferation. []
SMI-4a
Compound Description: SMI-4a is a small molecule inhibitor specific for Pim-1 kinase. []
Relevance: SMI-4a, alongside AZD1208, was used to assess the dependence of adult T-cell leukemia (ATL) cells on Pim-1 activity. [] Both inhibitors showed promising results, indicating that Pim-1 kinase inhibition could be a viable therapeutic strategy for ATL. []
IBL-202
Compound Description: IBL-202 is a dual inhibitor targeting both Pim kinases and PI3-K. [] It exhibits potent anti-tumor activity in multiple myeloma (MM) models. []
Relevance: IBL-202 demonstrates superior efficacy compared to single-target inhibitors like AZD1208 (Pim inhibitor) or GDC-0941 (PI3-K inhibitor) in inducing apoptosis in MM cells. [] This highlights the potential benefit of dual PIM/PI3-K inhibition in overcoming resistance mechanisms in MM. []
PIM447
Compound Description: PIM447 is a pan-Pim kinase inhibitor. [, , ] It has shown greater synergy with class I MET inhibitors in MET amplified cell lines compared to AZD1208. []
Relevance: PIM447 is often compared with AZD1208 due to their shared target. [, , ] Despite both being pan-Pim inhibitors, PIM447 exhibited a stronger synergistic effect with class I MET inhibitors in specific MET-addicted tumor cell lines. [] Additionally, while both were first-generation pan-PIM inhibitors, the development of newer PIM3-selective degraders like EC108154-1, derived from the AZD1208 scaffold, highlights the ongoing evolution of PIM-targeted therapies. []
2-Methoxyestradiol (2-ME)
Compound Description: 2-ME is an endogenous metabolite of estradiol with antitumor and antiangiogenic properties. []
Relevance: While not directly related to AZD1208 in terms of structure or targets, 2-ME was investigated alongside AZD1208 in a study evaluating drug repurposing for ovarian cancer using multicellular tumor spheroids (MCTS). [] Both compounds showed significant inhibition of tumor spheroid growth, highlighting their potential as candidates for further investigation in ovarian cancer. []
R-Ketorolac (R-keto)
Compound Description: R-keto is a nonsteroidal anti-inflammatory drug (NSAID). []
Relevance: Like 2-ME, R-keto was included in a study with AZD1208 examining repurposed drugs for ovarian cancer treatment using MCTS. [] Despite its different mechanism of action, R-keto also demonstrated significant inhibition of tumor spheroid growth, suggesting its potential for repurposing in ovarian cancer. []
SRPIN340
Compound Description: SRPIN340 is a small molecule inhibitor of serine arginine protein kinase (SRPK) activity, which plays a role in mRNA splicing. []
Relevance: While SRPIN340 and AZD1208 target different kinases, they both influence mRNA splicing, albeit through distinct mechanisms. [] Comparison of their effects revealed that Pim kinase inhibition by AZD1208 regulates splicing independently of SRPK. [] This highlights the complex and multifaceted regulation of mRNA splicing in AML and potential therapeutic avenues.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Annamycin is a lipophilic, anthracycline antineoplastic antibiotic. Annamycin intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and repair as well as inhibiting RNA and protein synthesis. This agent appears to not be a substrate for the p-glycoprotein associated multidrug-resistance (MDR) transporter; therefore, overcoming the resistance pattern seen with other anthracycline compounds.
Becatecarin is a derivative of [rebeccamycin]. Becatecarin is a synthetic diethylaminoethyl analogue of the indolocarbazole glycoside antineoplastic antibiotic rebeccamycin. Becatecarin intercalates into DNA and stabilizes the DNA-topoisomerase I complex, thereby interfering with the topoisomerase I-catalyzed DNA breakage-reunion reaction and initiating DNA cleavage and apoptosis. (NCI04)
Belotecan is a pyranoindolizinoquinoline. Belotecan has been investigated for the treatment of Epithelial Ovarian Cancer. Belotecan is a semi-synthetic camptothecin analogue, with potential antitumor activity. Upon administration, belotecan binds to and inhibits the activity of topoisomerase I, stabilizing the cleavable complex of topoisomerase I-DNA, which inhibits the religation of single-stranded DNA breaks generated by topoisomerase I; lethal double-stranded DNA breaks occur when the topoisomerase I-DNA complex is encountered by the DNA replication machinery, DNA replication is disrupted, and the tumor cell undergoes apoptosis. Topoisomerase I is an enzyme that mediates reversible single-strand breaks in DNA during DNA replication.
RTA 744 is a novel anthracycline derivative that crosses the blood-brain barrier and shows significant potential for the treatment of primary and metastatic brain cancers. Anthracyclines are one of the most broadly used and effective classes of cancer therapies; however, they are not used to treat brain cancers because current therapies do not cross the blood-brain barrier. Berubicin Hydrochloride is the hydrochloride salt of the anthracycline derivative berubicin with potential antineoplastic activity. Berubicin intercalates into DNA and interrupts topoisomerase II activity, resulting in the inhibition of DNA replication and repair, and RNA and protein synthesis. Unlike other anthracycline derivatives, this agent crosses the blood-brain barrier (BBB).
Betulinic acid is a pentacyclic triterpenoid that is lupane having a double bond at position 20(29) as well as 3beta-hydroxy and 28-carboxy substituents. It is found in the bark and other plant parts of several species of plants including Syzygium claviflorum. It exhibits anti-HIV, antimalarial, antineoplastic and anti-inflammatory properties. It has a role as an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor, an anti-HIV agent, an antimalarial, an anti-inflammatory agent, an antineoplastic agent and a plant metabolite. It is a pentacyclic triterpenoid and a hydroxy monocarboxylic acid. It derives from a hydride of a lupane. Betulinic Acid has been used in trials studying the treatment of Dysplastic Nevus Syndrome. Betulinic acid is a natural product found in Paeonia emodi, Bowdichia virgilioides, and other organisms with data available. Betulinic Acid is a pentacyclic lupane-type triterpene derivative of betulin (isolated from the bark of Betula alba, the common white birch) with antiinflammatory, anti-HIV and antineoplastic activities. Betulinic acid induces apoptosis through induction of changes in mitochondrial membrane potential, production of reactive oxygen species, and opening of mitochondrial permeability transition pores, resulting in the release of mitochondrial apogenic factors, activation of caspases, and DNA fragmentation. Although originally thought to exhibit specific cytotoxicity against melanoma cells, this agent has been found to be cytotoxic against non-melanoma tumor cell types including neuroectodermal and brain tumor cells. A lupane-type triterpene derivative of betulin which was originally isolated from BETULA or birch tree. It has anti-inflammatory, anti-HIV and antineoplastic activities. See also: Paeonia lactiflora root (part of); Jujube fruit (part of).
Amonafide L-Malate is the malate salt of amonafide, an imide derivative of naphthalic acid, with potential antineoplastic activity. Amonafide intercalates into DNA and inhibits topoisomerase II, resulting in DNA double-strand breaks (DSB) and inhibition of DNA replication and RNA synthesis.
Elliptinium Acetate is acetate salt of elliptinium, a derivative of the alkaloid ellipticine isolated from species of the plant family Apocynaceae, including Bleekeria vitensis, a plant with anti-cancer properties. As a topoisomerase II inhibitor and intercalating agent, elliptinium stabilizes the cleavable complex of topoisomerase II and induces DNA breakages, thereby inhibiting DNA replication and RNA and protein synthesis.